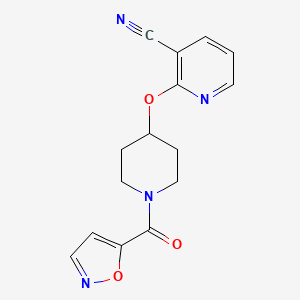

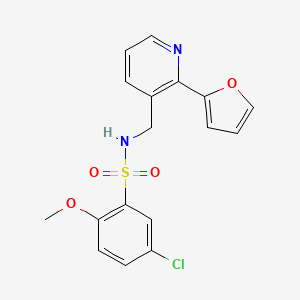

2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular formula of “2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is C15H14N4O3. Its molecular weight is 298.302.Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Isoxazole, nicotinic acid, and benzoic acid derivatives, including those related to the structure of the compound , have been explored for their potential as herbicides. One study focused on the synthesis and herbicidal activity of aryl-formyl piperidinone derivatives, highlighting a compound with significant inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme target for herbicide action (Fu et al., 2021).

Medicinal Chemistry Applications

Isoxazole derivatives have been investigated for their medicinal properties, showing a broad spectrum of biological activities. These include antimicrobial, anticancer, antitumor, antitubercular, analgesic, anti-inflammatory, antidepressant, and anticonvulsant effects. Some isoxazole derivatives are known drugs for treating various diseases, indicating the potential utility of this compound in drug discovery and medicinal chemistry research (Duc & Dung, 2021).

Synthesis of Nucleosides and Nucleotides

Research involving the synthesis of isoxazoline or isoxazole derivatives from reactions involving nitrile oxides has implications for the development of nucleoside and nucleotide analogs, which are crucial in various biological processes and drug development. One study detailed the synthesis of 6-piperidinylpurine homo-N-nucleosides modified with isoxazolines or isoxazoles, showing potential for biochemical applications (Balalas et al., 2015).

Antimicrobial Activity

The antimicrobial activity of compounds bearing the 1,3,4-oxadiazole moiety, which is structurally related to isoxazole, suggests that derivatives of "2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile" might also possess useful antimicrobial properties. A study on the synthesis and antimicrobial evaluation of N-substituted derivatives of a related compound showed moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Agricultural Chemistry

The compound's structural relations to isoxazole derivatives have been extensively reported for their use in agriculture as herbicides and insecticides. This indicates potential applications in designing new agrochemicals aimed at improving crop protection and yield (Duc & Dung, 2021).

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Biochemical Pathways

It is known that piperidine derivatives have a wide variety of interesting biochemical and pharmacological properties .

Action Environment

It is known that the synthesis of piperidine-containing compounds has long been widespread , suggesting that they may be stable under a variety of conditions.

Zukünftige Richtungen

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They still attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

2-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c16-10-11-2-1-6-17-14(11)21-12-4-8-19(9-5-12)15(20)13-3-7-18-22-13/h1-3,6-7,12H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPBFWUMBLWEDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Phenylmethoxycarbonylamino)propylsulfanyl]propanoic acid](/img/structure/B2759256.png)

![Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B2759258.png)

![2-Methoxyethyl 5-[(hydrazinecarbonyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2759261.png)

![Methyl 1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2759268.png)

![3-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2759277.png)

![N-ethyl-N-phenyl-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2759278.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759279.png)